molecular formula C7H3Cl2NS B1314219 2,5-Dichlorobenzothiazole CAS No. 2941-48-2

2,5-Dichlorobenzothiazole

Cat. No.: B1314219
CAS No.: 2941-48-2
M. Wt: 204.08 g/mol
InChI Key: LHUHAARPMJISMM-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzothiazole: is an aromatic heterocyclic compound with the molecular formula C₇H₃Cl₂NS . It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at the 2nd and 5th positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to changes in cell proliferation and apoptosis . It can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the binding of this compound to cytochrome P450 results in the inhibition of the enzyme’s catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Long-term exposure to this compound in in vitro and in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, highlighting the importance of dosage regulation in experimental settings . Threshold effects have also been observed, where specific dosages are required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzothiazole can be synthesized through the reaction of 2-mercaptobenzothiazole with sulfuryl chloride . The reaction is typically carried out at room temperature (20-25°C) for about 15 minutes, followed by the addition of water and further stirring for 3 hours .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzothiazole derivatives under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,5-Dichlorobenzothiazole can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles are formed.

    Oxidation Products: Oxidized derivatives of benzothiazole.

    Reduction Products: Reduced forms of benzothiazole derivatives.

Scientific Research Applications

2,5-Dichlorobenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,6-Dichlorobenzothiazole
  • 2-Chlorobenzothiazole
  • Benzothiazole

Comparison:

  • 2,5-Dichlorobenzothiazole vs. 2,6-Dichlorobenzothiazole: Both compounds have two chlorine atoms, but their positions differ, leading to variations in their chemical reactivity and applications.
  • This compound vs. 2-Chlorobenzothiazole: The presence of an additional chlorine atom in this compound enhances its reactivity compared to 2-Chlorobenzothiazole.
  • This compound vs. Benzothiazole: The chlorinated derivatives have distinct properties and applications compared to the parent compound, benzothiazole.

Properties

IUPAC Name

2,5-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHAARPMJISMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536506
Record name 2,5-Dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-48-2
Record name 2,5-Dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-1,3-benzothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (10 mL) was added to 5-chloro-2-mercaptobenzothiazole at 0° C. After complete addition, the reaction mixture was allowed to warm to rt. After 2 h, the reaction mixture was poured into ice water (100 mL). This was allowed to warm to rt and was extracted with EtOAc (3×). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was used without further purification. LC-MS: RT=10.03 min., compound does not ionize.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole (10.0 g) was added to sulfuryl chloride (50 ml) and the mixture was stirred at room temperature for a period of 1 hr. Excess sulfuryl chloride in the mixture was destroyed by the addition of water and the aqueous mixture was extracted with dichloromethane. The organic extract was washed with water, dried over anhydrous magnesium sulfate and passed through a short column of silica gel. The solvent was removed by distillation under reduced pressure to give 2,5-dichlorobenzothiazole (10.0 g) as pale yellow crystals, mp 70° C.
Name
2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-chloro-2-mercaptobenzothiazole (1.5 g, 7.4 mmol) was added sulfuryl chloride (5 mL, excess) with stirring below 5° C. under nitrogen. The resulting suspension was stirred for 3 h at rt, carefully poured onto ice (100 g), and stirred for another 2 h. The white solid that separated out was filtered off, washed repeatedly with cold water, and dried in vacuo to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.95 (s, 1H), 7.70 (d, J=8.4 Hz, 1H), 7.37 (d, J=8.7 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichlorobenzothiazole
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2,5-Dichlorobenzothiazole
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Reactant of Route 6
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